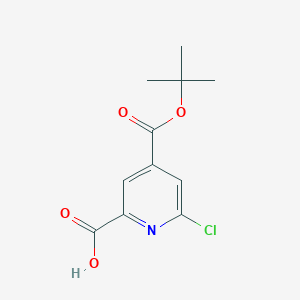

4-(tert-Butoxycarbonyl)-6-chloropicolinic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

L’acide 4-(tert-butoxycarbonyl)-6-chloropicolinic est un dérivé de l’acide picolinique, qui est un acide pyridine carboxylique. Ce composé est caractérisé par la présence d’un groupe tert-butoxycarbonyl en position 4 et d’un atome de chlore en position 6 du cycle picolinique. Le groupe tert-butoxycarbonyl est couramment utilisé comme groupe protecteur en synthèse organique, en particulier pour les amines, en raison de sa stabilité dans des conditions basiques et de sa facilité d’élimination dans des conditions acides .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de l’acide 4-(tert-butoxycarbonyl)-6-chloropicolinic implique généralement les étapes suivantes :

Matière première : La synthèse commence avec l’acide picolinique comme matière première.

Chloration : La position 6 du cycle picolinique est chlorée à l’aide de réactifs tels que le chlorure de thionyle ou le pentachlorure de phosphore dans des conditions contrôlées.

Méthodes de production industrielle

La production industrielle de l’acide 4-(tert-butoxycarbonyl)-6-chloropicolinic suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique :

Chloration en vrac : Chloration à grande échelle de l’acide picolinique à l’aide d’agents chlorants industriels.

Analyse Des Réactions Chimiques

Types de réactions

L’acide 4-(tert-butoxycarbonyl)-6-chloropicolinic subit diverses réactions chimiques, notamment :

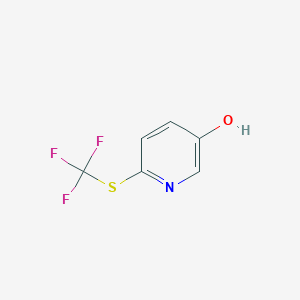

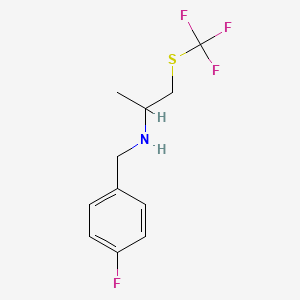

Réactions de substitution : L’atome de chlore en position 6 peut être substitué par d’autres nucléophiles tels que les amines ou les thiols.

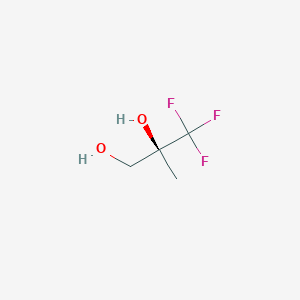

Réactions de déprotection : Le groupe tert-butoxycarbonyl peut être éliminé dans des conditions acides à l’aide d’acide trifluoroacétique ou d’acide chlorhydrique.

Réactifs et conditions courants

Substitution : Réactifs comme l’azoture de sodium ou les amines primaires en présence d’une base telle que la triéthylamine.

Déprotection : Acide trifluoroacétique dans le dichlorométhane ou acide chlorhydrique dans le méthanol.

Principaux produits

Substitution : Formation de dérivés d’acide picolinique substitués en position 6.

Déprotection : Formation d’acide 4-amino-6-chloropicolinic.

Applications De Recherche Scientifique

L’acide 4-(tert-butoxycarbonyl)-6-chloropicolinic présente plusieurs applications en recherche scientifique :

Synthèse organique : Utilisé comme intermédiaire dans la synthèse de molécules organiques plus complexes.

Chimie médicinale : Employé dans le développement de composés pharmaceutiques en raison de sa capacité à agir comme groupe protecteur pour les amines.

Études biologiques : Utilisé dans l’étude des mécanismes enzymatiques et des interactions protéine-ligand.

Mécanisme D'action

Le mécanisme d’action de l’acide 4-(tert-butoxycarbonyl)-6-chloropicolinic implique principalement son rôle de groupe protecteur. Le groupe tert-butoxycarbonyl stabilise la fonctionnalité amine pendant les transformations synthétiques et peut être éliminé sélectivement dans des conditions acides. Cela permet la construction par étapes de molécules complexes sans interférence des groupes amines réactifs .

Comparaison Avec Des Composés Similaires

Composés similaires

Acide 4-(tert-butoxycarbonyl)-6-bromopicolinic : Structure similaire, mais avec un atome de brome au lieu du chlore.

Acide 4-(tert-butoxycarbonyl)-6-fluoropicolinic : Structure similaire, mais avec un atome de fluor au lieu du chlore.

Unicité

L’acide 4-(tert-butoxycarbonyl)-6-chloropicolinic est unique en raison de la combinaison spécifique du groupe protecteur tert-butoxycarbonyl et de l’atome de chlore, ce qui confère une réactivité et une stabilité distinctes par rapport à ses analogues bromés et fluorés .

Propriétés

Formule moléculaire |

C11H12ClNO4 |

|---|---|

Poids moléculaire |

257.67 g/mol |

Nom IUPAC |

6-chloro-4-[(2-methylpropan-2-yl)oxycarbonyl]pyridine-2-carboxylic acid |

InChI |

InChI=1S/C11H12ClNO4/c1-11(2,3)17-10(16)6-4-7(9(14)15)13-8(12)5-6/h4-5H,1-3H3,(H,14,15) |

Clé InChI |

MPCVHARAUWUDOL-UHFFFAOYSA-N |

SMILES canonique |

CC(C)(C)OC(=O)C1=CC(=NC(=C1)Cl)C(=O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,6-dihydro-1H-pyrrolo[2,3-c]pyridine-2,7-dione](/img/structure/B11759787.png)

-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11759793.png)

![(1S)-2,6,6-Trimethylbicyclo[3.1.1]heptane](/img/structure/B11759794.png)

![(2R)-2-[3,5-bis(trifluoromethyl)phenyl]piperidine](/img/structure/B11759825.png)

![(1R,2E)-N-[(3-chlorophenyl)methoxy]-1,7,7-trimethylbicyclo[2.2.1]heptan-2-imine](/img/structure/B11759829.png)

![3-[4-(4-bromo-1H-pyrazol-1-yl)phenyl]prop-2-enoic acid](/img/structure/B11759836.png)